

# A Technical Guide to the Spectroscopic Characterization of 4-Aminotetrahydrofuran-3-ol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for **4-Aminotetrahydrofuran-3-ol**, a key heterocyclic building block in medicinal chemistry. Understanding the NMR, IR, and Mass Spectrometry data is crucial for confirming the molecular structure, assessing purity, and guiding the synthesis of novel derivatives for drug discovery. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive interpretation of the spectral data.

## Molecular Structure and its Spectroscopic Implications

**4-Aminotetrahydrofuran-3-ol** ( $C_4H_9NO_2$ ) is a saturated heterocyclic compound with a molecular weight of 103.12 g/mol and an exact mass of 103.063328530 Da.<sup>[1][2]</sup> The molecule contains a tetrahydrofuran ring, a primary amine group (-NH<sub>2</sub>), and a secondary alcohol group (-OH). The presence of two stereocenters at positions 3 and 4 gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The cis and trans relationship between the amino and hydroxyl groups significantly influences the spectroscopic properties of each diastereomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the connectivity and chemical environment of the atoms in **4-Aminotetrahydrofuran-3-ol**.

## Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as  $^1\text{H}$  and  $^{13}\text{C}$ , can absorb electromagnetic radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

## Experimental Protocol for NMR Analysis

### Sample Preparation:

- Dissolve 5-10 mg of **4-Aminotetrahydrofuran-3-ol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide -  $\text{D}_2\text{O}$ , or Chloroform-d -  $\text{CDCl}_3$ ). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH<sub>2</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

### Instrumental Parameters:

- Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient for routine analysis.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on the sample concentration.
  - Relaxation delay: 1-5 seconds.
- $^{13}\text{C}$  NMR:

- Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation delay: 2 seconds.

## $^1\text{H}$ NMR Spectral Data and Interpretation

The  $^1\text{H}$  NMR spectrum of **4-Aminotetrahydrofuran-3-ol** is expected to show distinct signals for the protons on the tetrahydrofuran ring and the exchangeable protons of the amine and hydroxyl groups. The exact chemical shifts and coupling patterns will vary depending on the stereoisomer and the solvent used.

Expected  $^1\text{H}$  NMR Data (in  $\text{D}_2\text{O}$ ):

| Proton Assignment           | Multiplicity | Approximate Chemical Shift (ppm) |
|-----------------------------|--------------|----------------------------------|
| H-3 (CH-OH)                 | m            | ~4.0 - 4.5                       |
| H-4 (CH-NH <sub>2</sub> )   | m            | ~3.5 - 4.0                       |
| H-2, H-5 (CH <sub>2</sub> ) | m            | ~3.5 - 4.2                       |

Note: In  $\text{D}_2\text{O}$ , the signals for the -OH and -NH<sub>2</sub> protons will be absent due to deuterium exchange.

Interpretation:

- The protons on the carbons bearing the hydroxyl (C-3) and amino (C-4) groups are expected to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of the electronegative oxygen and nitrogen atoms.
- The protons on the other two carbons of the tetrahydrofuran ring (C-2 and C-5) will also be in a similar region, influenced by the ring oxygen.
- The coupling patterns (multiplicities) of these signals will provide information about the connectivity and stereochemical relationships between the protons. For example, the

coupling constants between H-3 and H-4 can help distinguish between cis and trans isomers.

## <sup>13</sup>C NMR Spectral Data and Interpretation

The proton-decoupled <sup>13</sup>C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Expected <sup>13</sup>C NMR Data:

| Carbon Assignment           | Approximate Chemical Shift (ppm) |
|-----------------------------|----------------------------------|
| C-3 (CH-OH)                 | ~70 - 80                         |
| C-4 (CH-NH <sub>2</sub> )   | ~50 - 60                         |
| C-2, C-5 (CH <sub>2</sub> ) | ~65 - 75                         |

Interpretation:

- The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-4) will be the most downfield.
- The carbons adjacent to the ring oxygen (C-2 and C-5) will also be deshielded.
- The relative positions of the signals can be influenced by the stereochemistry of the molecule.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

## Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the types of bonds and thus the functional groups present.

## Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
- Scan Range: Typically 4000 - 400  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

## IR Spectral Data and Interpretation

The IR spectrum of **4-Aminotetrahydrofuran-3-ol** will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

Expected IR Absorption Bands:

| Wavenumber ( $\text{cm}^{-1}$ ) | Bond Vibration | Functional Group  |
|---------------------------------|----------------|-------------------|
| 3400 - 3200 (broad)             | O-H stretch    | Alcohol           |
| 3400 - 3250 (medium)            | N-H stretch    | Primary Amine     |
| 2960 - 2850 (strong)            | C-H stretch    | Alkane            |
| 1650 - 1580 (medium)            | N-H bend       | Primary Amine     |
| 1150 - 1050 (strong)            | C-O stretch    | Ether and Alcohol |

Interpretation:

- The broad absorption in the  $3400\text{-}3200\text{ cm}^{-1}$  region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
- The N-H stretching of the primary amine typically appears as a doublet in this region.
- The strong C-H stretching bands below  $3000\text{ cm}^{-1}$  confirm the presence of  $\text{sp}^3$ -hybridized carbons.
- The N-H bending vibration provides further evidence for the primary amine.
- The strong absorption in the fingerprint region (below  $1500\text{ cm}^{-1}$ ) due to C-O stretching is characteristic of the tetrahydrofuran ring and the alcohol.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $\text{m/z}$ ) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

## Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio. A detector then records the abundance of each ion.

## Experimental Protocol for Mass Spectrometry

### Ionization Method:

- Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like **4-Aminotetrahydrofuran-3-ol**. It typically produces the protonated molecule  $[\text{M}+\text{H}]^+$ .

### Mass Analyzer:

- Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that can provide accurate mass measurements.

### Sample Introduction:

- The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

## Mass Spectral Data and Interpretation

Expected Mass Spectrum (ESI+):

| m/z      | Ion                |
|----------|--------------------|
| 104.0710 | [M+H] <sup>+</sup> |

Interpretation:

- The most prominent peak in the positive ion ESI mass spectrum is expected to be the protonated molecule  $[M+H]^+$  at an m/z of approximately 104.0710. This confirms the molecular weight of the compound.
- Further fragmentation of the molecular ion can occur, providing structural information. Common fragmentation pathways for this molecule might include the loss of water ( $H_2O$ ) or ammonia ( $NH_3$ ).

## Data Summary and Visualization

The following table summarizes the key spectroscopic data for **4-Aminotetrahydrofuran-3-ol**.

| Technique           | Key Data                                                                                                                                                                     | Interpretation                                                                                                           |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals in the 3.5-4.5 ppm range with specific coupling patterns.                                                                                                            | Confirms the presence of protons on the tetrahydrofuran ring and their connectivity.                                     |
| <sup>13</sup> C NMR | Signals around 50-80 ppm.                                                                                                                                                    | Indicates the presence of four unique sp <sup>3</sup> carbons, with those attached to O and N being the most deshielded. |
| IR                  | Broad O-H stretch (~3300 cm <sup>-1</sup> ), N-H stretch (~3350 cm <sup>-1</sup> ), C-H stretch (<3000 cm <sup>-1</sup> ), and strong C-O stretch (~1100 cm <sup>-1</sup> ). | Confirms the presence of hydroxyl, primary amine, and ether functional groups.                                           |
| MS (ESI+)           | [M+H] <sup>+</sup> peak at m/z ~104.0710.                                                                                                                                    | Confirms the molecular weight of the compound.                                                                           |

## Molecular Structure of 4-Aminotetrahydrofuran-3-ol

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub> | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-Aminotetrahydrofuran-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138653#spectroscopic-data-for-4-aminotetrahydrofuran-3-ol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)